(-)-Lentiginosine
Overview
Description
(-)-Lentiginosine is a naturally occurring alkaloid isolated from the leaves of the plant Rauvolfia yunnanensis. It is known for its potent inhibitory activity against glycosidases, particularly α-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of diabetes and other metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Lentiginosine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic framework through a series of cyclization reactions.
Functional group modifications: Introduction of the necessary functional groups, such as hydroxyl and amino groups, through selective reactions.
Final deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, biotechnological approaches, such as microbial fermentation, may be explored to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: (-)-Lentiginosine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
(-)-Lentiginosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosidase inhibition and to develop new synthetic methodologies.
Biology: Investigated for its role in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.
Medicine: Explored for its potential therapeutic applications in treating diabetes, cancer, and viral infections due to its glycosidase inhibitory activity.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of (-)-Lentiginosine involves its binding to the active site of glycosidases, thereby inhibiting their activity. This inhibition prevents the breakdown of carbohydrates into glucose, leading to a decrease in blood sugar levels. The molecular targets of this compound include α-glucosidase and other related enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
(-)-Lentiginosine can be compared with other glycosidase inhibitors such as:
Miglitol: Another α-glucosidase inhibitor used in the treatment of diabetes.
Acarbose: A complex oligosaccharide that inhibits α-glucosidase and is used as an anti-diabetic drug.
Voglibose: A synthetic α-glucosidase inhibitor used to manage postprandial blood glucose levels.
Uniqueness: this compound is unique due to its natural origin and its potent inhibitory activity against glycosidases. Unlike synthetic inhibitors, it offers a natural alternative with potentially fewer side effects.
Properties
IUPAC Name |
(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECYPINZNWUTE-BWZBUEFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154720 | |
Record name | Lentiginosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125279-72-3 | |
Record name | (-)-Lentiginosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lentiginosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lentiginosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.